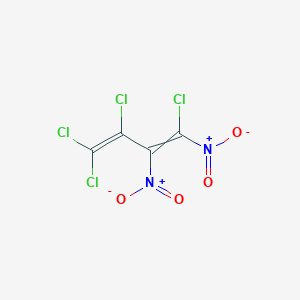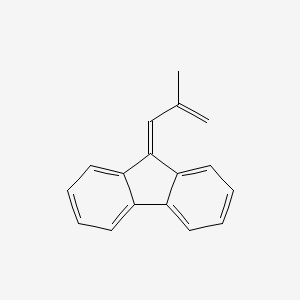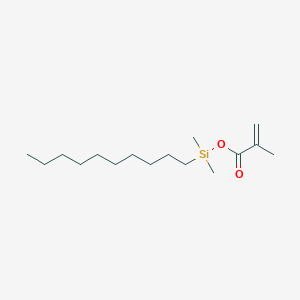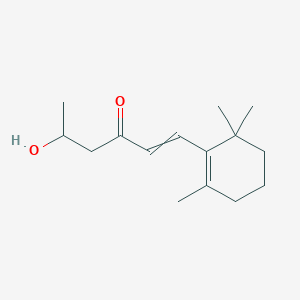
(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” is a fascinating compound with a complex structure. It belongs to the class of donor–acceptor–donor (D–A–D) type molecules. These compounds often exhibit unique optical properties due to their electron-donating and electron-accepting moieties. In this case, the compound features an oxonaphthalene core linked to a propanedinitrile group.
Métodos De Preparación
Synthetic Routes:
The synthesis of “(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” involves several steps. One common synthetic route is as follows:
-
Formation of 2,6-dibromoanthracene-9,10-dione
- Compound 2,6-dibromoanthracene-9,10-dione is prepared by bromination of anthracene-9,10-dione.
- Reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) in an organic solvent (e.g., dichloromethane or chloroform).
-
Coupling Reaction
- 2,6-dibromoanthracene-9,10-dione reacts with an appropriate nucleophile (e.g., malononitrile) to form “this compound.”
- Palladium-catalyzed cross-coupling reactions are commonly employed for this step.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and scalability.
Análisis De Reacciones Químicas
“(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” can undergo various reactions:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction of the nitrile groups may yield corresponding amines.
Substitution: Substitution reactions can occur at the aromatic positions.
Common Reagents: Bromine, NBS, palladium catalysts, and nucleophiles.
Major Products: Various substituted derivatives based on the reaction conditions.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a fluorescent probe or sensor due to its unique optical properties.
Biology: For bioimaging studies, especially in the second near-infrared (NIR-II) window.
Industry: In materials science for optoelectronic devices.
Mecanismo De Acción
The exact mechanism by which “(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” exerts its effects depends on its specific application. It likely interacts with cellular components or biomolecules, affecting their function.
Comparación Con Compuestos Similares
While there are no direct analogs of this compound, its structural features make it distinct within the D–A–D family. Similar compounds include other AIE (aggregation-induced emission) fluorophores and naphthalene derivatives.
Propiedades
Número CAS |
116387-63-4 |
|---|---|
Fórmula molecular |
C13H6N2O |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-(4-oxonaphthalen-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H6N2O/c14-7-9(8-15)10-5-6-13(16)12-4-2-1-3-11(10)12/h1-6H |
Clave InChI |
VNSSYVLGDKEJJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=O)C=CC(=C(C#N)C#N)C2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)

![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)

![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)


![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)


![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)


